7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with benzyl and dichloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Chlorination: The diol is treated with phosphorus oxychloride (POCl3) to introduce the dichloro groups at positions 2 and 4.
Benzylation: The resulting dichloro compound is then subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for chlorination and benzylation to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dichloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Oxidized forms with additional functional groups.
Reduction Products: Reduced forms with fewer double bonds or altered substituents.
Scientific Research Applications
7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in developing kinase inhibitors.
Organic Synthesis: Used as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the pyrrolo[2,3-d]pyrimidine core but with different substituents.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the benzyl group but has similar dichloro substituents.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrrolo[2,3-d]pyrimidine: A hydrogenated derivative with additional hydrogen atoms.
Uniqueness
7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The benzyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.
Properties
IUPAC Name |
7-benzyl-2,4-dichloropyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c14-11-10-6-7-18(12(10)17-13(15)16-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHCZUPUAQLWQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2N=C(N=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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